4-(1-Methyl-1h-indazol-3-yl)butan-2-one
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Overview
Description
4-(1-Methyl-1h-indazol-3-yl)butan-2-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylindazole with butanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1h-indazol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
4-(1-Methyl-1h-indazol-3-yl)butan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: This compound has a similar structure but with an indole ring instead of an indazole ring.
4-(1H-Indazol-3-yl)butan-2-one: This compound is similar but lacks the methyl group on the indazole ring.
Uniqueness
4-(1-Methyl-1h-indazol-3-yl)butan-2-one is unique due to the presence of the methyl group on the indazole ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
4-(1-Methyl-1H-indazol-3-yl)butan-2-one is an indazole derivative recognized for its diverse biological activities. This compound, with a molecular formula of C12H14N2O and a molecular weight of 204.27 g/mol, features a butan-2-one moiety attached to a 1-methylindazole ring. Its unique structure contributes to its pharmacological potential, particularly in anti-inflammatory and anticancer applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. The compound interacts with specific enzymes and receptors, modulating their activity to reduce inflammation. The indazole moiety is particularly noted for its ability to influence enzyme pathways critical in inflammatory responses.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MV4-11 cells, which have the FLT3/ITD mutation, with an IC50 value of approximately 0.072 µM . Further investigations revealed that it induces cell cycle arrest and apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The compound's interactions with molecular targets are crucial for its therapeutic effects:
- Enzyme Inhibition : It selectively inhibits key kinases involved in cell proliferation and survival.
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, which is essential for preventing tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological efficacy. Comparative analysis with structurally similar compounds reveals insights into its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(1H-Indazol-3-yl)butan-2-one | Lacks the methyl group on the indazole ring | Different biological activity due to structural variation |
4-(1H-Indol-3-yl)butan-2-one | Contains an indole moiety instead of an indazole | Potentially different pharmacological properties |
3-(1H-Indazol-3-yl)propan-2-one | Shorter carbon chain compared to 4-(1-Methyl...) | May exhibit altered reactivity and biological effects |
5-Methylindazole | A simpler derivative with similar biological activities | Less complex structure may limit applications |
The substitution pattern on the indazole ring significantly influences both reactivity and biological properties, distinguishing it from these similar compounds.
Case Studies
Several studies have documented the effectiveness of this compound in various contexts:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited FLT3 kinase activity, which is crucial for the proliferation of certain leukemia cells. The results indicated a strong correlation between the compound's concentration and its inhibitory effects on cell growth.
- Animal Models : In vivo experiments using xenograft models have shown promising results regarding tumor reduction without significant toxicity, indicating its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1-methylindazol-3-yl)butan-2-one |
InChI |
InChI=1S/C12H14N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
BLHDWOGWELZMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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